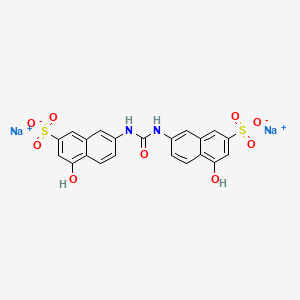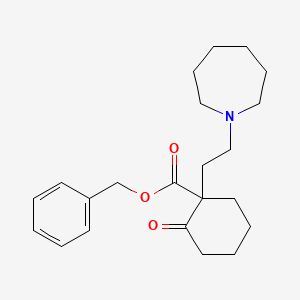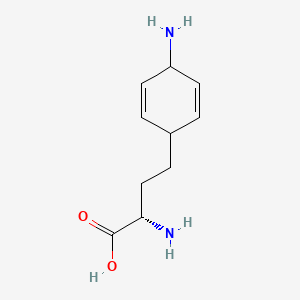
6-Amino-2-benzothiazolesulfonamide
概述
描述
6-氨基苯并噻唑-2-磺酸酰胺是一种化学化合物,其分子式为C7H7N3O2S2。它是苯并噻唑的衍生物,苯并噻唑是一种由苯环与噻唑环稠合而成的双环化合物。 该化合物以其在化学、生物学、医药和工业等各个领域的广泛应用而闻名 .
准备方法
合成路线和反应条件
6-氨基苯并噻唑-2-磺酸酰胺的合成通常涉及苯胺衍生物与硫氰酸铵和溴的氧化环化,然后将相应的2-氨基苯并噻唑进行肼解 . 另一种方法涉及2-氨基苯硫酚与醛、酮、酸或酰氯的缩合 . 这些反应通常在温和条件下进行,可以通过各种试剂催化以提高产率和效率。
工业生产方法
在工业环境中,6-氨基苯并噻唑-2-磺酸酰胺的生产可能涉及使用与上述类似方法的大规模合成。 无溶剂反应和使用水作为溶剂等绿色化学原理的应用正变得越来越普遍,以减少对环境的影响 .
化学反应分析
反应类型
6-氨基苯并噻唑-2-磺酸酰胺会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成磺酸衍生物。
还原: 还原反应可以将硝基转化为氨基。
常见试剂和条件
这些反应中使用的常见试剂包括溴、硫氰酸铵、肼以及各种醛和酮。 反应条件通常包括温和的温度和使用催化剂来提高反应速率和产率 .
形成的主要产物
科学研究应用
6-氨基苯并噻唑-2-磺酸酰胺在科学研究中具有众多应用:
作用机制
6-氨基苯并噻唑-2-磺酸酰胺的作用机制涉及它与各种分子靶点和途径的相互作用。 例如,它可以抑制特定的酶或干扰细胞过程,从而导致其观察到的生物效应 . 分子对接研究表明,该化合物可以与特定蛋白质结合,从而调节其活性 .
相似化合物的比较
类似化合物
- 2-氨基苯并噻唑-6-磺酸酰胺
- 2-氨基-6-硝基苯并噻唑
- 2-氨基-6-羟基苯并噻唑
独特性
6-氨基苯并噻唑-2-磺酸酰胺由于其特定的取代模式而具有独特性,赋予了其独特的化学和生物特性。 与类似化合物相比,它可能表现出增强的生物活性或在化学反应中具有不同的反应性 .
属性
IUPAC Name |
6-amino-1,3-benzothiazole-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S2/c8-4-1-2-5-6(3-4)13-7(10-5)14(9,11)12/h1-3H,8H2,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSGGVHHSMAUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879078 | |
| Record name | 2-BENZOTHIAZOLESULFONAMIDE, 6-AMINO- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94641-11-9 | |
| Record name | Aminozolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094641119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BENZOTHIAZOLESULFONAMIDE, 6-AMINO- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-AMINO-2-BENZOTHIAZOLESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR69RTSOVN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 6-Amino-2-benzothiazolesulfonamide, also known as aminozolamide, acts as a potent inhibitor of carbonic anhydrase, particularly the carbonic anhydrase B isoform found in the eye. [, ] This inhibition reduces the formation of bicarbonate ions from carbon dioxide and water, ultimately decreasing the production of aqueous humor in the ciliary processes of the eye. [, ] This reduction in aqueous humor production subsequently leads to a lowering of IOP. [, ]
A: Research suggests that the formulation and route of administration significantly impact aminozolamide's efficacy. While aminozolamide formulated as a gel effectively lowered IOP in rabbits, primates, and humans, a suspension formulation failed to demonstrate similar IOP reduction in a study involving patients with ocular hypertension. [, ] This difference highlights the importance of vehicle selection for optimal drug retention and delivery to the active site.
A: Research indicates that aminozolamide is metabolized in the eye to 6-acetamido-2-benzothiazolesulfonamide. [, ] This metabolite appears to accumulate in ocular tissues, particularly the iris/ciliary body, potentially contributing to the sustained IOP-lowering effect of aminozolamide. [, ]
A: Studies have reported some local side effects with topical aminozolamide gel application, including irritation, hyperemia, and blurred vision. [] Notably, cases of bulbar injection and follicular conjunctivitis, potentially linked to either the drug or the vehicle, were observed in a multiple-dose study. [] These findings emphasize the need for further research to optimize formulations and minimize potential ocular side effects.
A: While specific SAR studies for aminozolamide are not extensively detailed in the provided research, patent literature suggests that modifications to the benzothiazole-2-sulfonamide core structure can impact its activity. [] For instance, substituting the 6-position with an amino group led to the development of aminozolamide, which exhibits potent carbonic anhydrase inhibitory activity. [] Further exploration of SAR could guide the development of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.
A: Studies in rabbits demonstrated that the hepatic acetylator phenotype does not significantly influence the ocular disposition or IOP-lowering effect of aminozolamide. [] This finding suggests that variations in acetylation capacity do not significantly impact the drug's efficacy in the eye.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


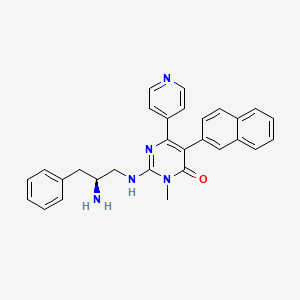
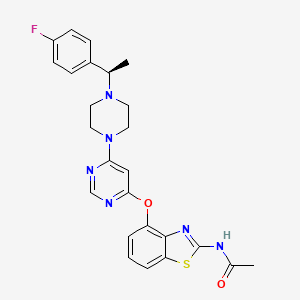
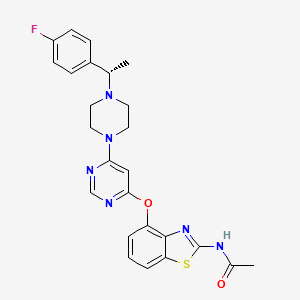
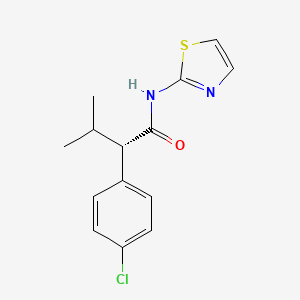
![{2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester](/img/structure/B1667043.png)


